(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one
CAS No.: 767352-30-7
Cat. No.: VC15888323
Molecular Formula: C17H14F3NO2
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 767352-30-7 |
---|---|
Molecular Formula | C17H14F3NO2 |
Molecular Weight | 321.29 g/mol |
IUPAC Name | (4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one |
Standard InChI | InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1 |
Standard InChI Key | ICYJKFGYEJVNHG-CYBMUJFWSA-N |
Isomeric SMILES | C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
Canonical SMILES | C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a chiral compound with the molecular formula C₁₇H₁₄F₃NO₂ and a molecular weight of 321.29 g/mol . Its IUPAC name, (4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one, reflects the stereochemistry at the azetidine ring’s fourth carbon and the positions of fluorine atoms on the aryl group . The benzyloxy moiety (-OCH₂C₆H₅) at position 1 and the 2,4,5-trifluorophenylmethyl group at position 4 create a hydrophobic scaffold, enhancing membrane permeability and target binding affinity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₄F₃NO₂ | |
Molecular Weight | 321.29 g/mol | |
CAS Registry Number | 767352-30-7, 352524-55-1 | |
SMILES Notation | C1C@HCC3=CC(=C(C=C3F)F)F |
Stereochemical Considerations
The (4R) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles. X-ray crystallography and NMR studies confirm the azetidine ring’s puckered conformation, with the trifluorophenyl group adopting an equatorial orientation to minimize steric hindrance . The benzyloxy group’s spatial arrangement further stabilizes the molecule through π-π stacking interactions with aromatic residues in target proteins.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one typically involves multi-step sequences to establish stereocontrol and functional group compatibility. A representative route includes:
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Ring Formation: Cyclization of β-lactam precursors under Mitsunobu conditions to construct the azetidinone core.
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Benzyloxy Introduction: Nucleophilic substitution with benzyl bromide in the presence of a base (e.g., NaH) .
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Trifluorophenylmethyl Attachment: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to append the 2,4,5-trifluorophenyl group.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | DIAD, PPh₃, THF, 0°C → RT | 65 | 98 |
Benzylation | Benzyl bromide, NaH, DMF, 50°C | 78 | 95 |
Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | 97 |
Chirality Control
Asymmetric synthesis employs chiral auxiliaries or catalysts to favor the (4R) enantiomer. Jacobsen’s thiourea catalysts achieve enantiomeric excess (ee) >90% in azetidine ring formation, while enzymatic resolution using lipases separates undesired stereoisomers.
Biological Activities and Mechanisms
Antimicrobial Properties
Pharmacological Applications and Development
Drug Candidate Optimization
Structural modifications focus on improving metabolic stability and reducing off-target effects:
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Prodrug Derivatives: Esterification of the azetidinone carbonyl group enhances oral bioavailability (F = 45% in rats).
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Fluorine Substitution: Replacing 2,4,5-trifluorophenyl with pentafluorophenyl increases target affinity (Kd = 0.8 nM vs. 5.2 nM) but exacerbates hepatotoxicity.
Table 3: Structure-Activity Relationships (SAR)
Modification Site | Effect on Activity | Toxicity Change |
---|---|---|
Benzyloxy → Methoxy | ↓ Potency (IC₅₀ +2.1-fold) | ↔ |
Trifluorophenyl → Phenyl | ↓ Lipophilicity (LogP 1.2) | ↓ Hepatotoxicity |
Azetidinone → Piperidinone | ↑ Solubility (2.3 mg/mL → 8.1 mg/mL) | ↑ Cardiotoxicity |
Material Science Applications
The compound’s rigidity and fluorinated motifs make it a candidate for liquid crystal displays (LCDs). Blending with 4-cyano-4'-pentylbiphenyl (5CB) improves nematic phase stability up to 120°C, though commercial adoption requires cost-effective synthesis .
Interaction Studies and Target Profiling
Enzymatic Targets
Surface plasmon resonance (SPR) assays identify heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR) as primary targets. Binding to HSP90’s N-terminal domain (Kd = 4.7 nM) disrupts chaperone function, inducing client protein degradation.
Computational Modeling
Molecular dynamics simulations reveal hydrogen bonding between the azetidinone carbonyl and HSP90’s Asp93 residue, while the trifluorophenyl group occupies a hydrophobic pocket lined by Phe138 and Trp162. Free energy calculations (MM-GBSA) predict a binding affinity of −9.8 kcal/mol, consistent with experimental data.
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